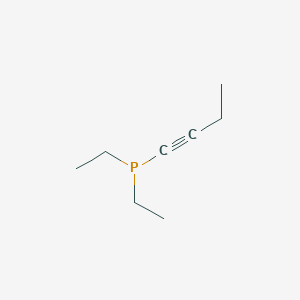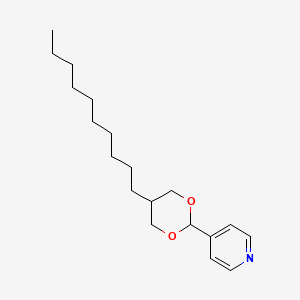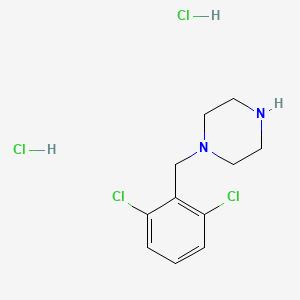![molecular formula C14H26N2O4S B12572750 Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester CAS No. 503310-64-3](/img/structure/B12572750.png)
Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester is a chemical compound with the molecular formula C15H28N2O4S. It is known for its unique structure, which includes a carbamic acid group, a dicyclohexylamino group, and a sulfonyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester typically involves the reaction of dicyclohexylamine with a sulfonyl chloride derivative, followed by the introduction of a carbamic acid ester group. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process may involve multiple steps, including purification and isolation of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved.
Applications De Recherche Scientifique
Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme function and regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, [(dicyclohexylamino)sulfonyl]-, ethyl ester
- Carbamic acid, [(dicyclohexylamino)sulfonyl]-, propyl ester
- Carbamic acid, [(dicyclohexylamino)sulfonyl]-, butyl ester
Uniqueness
Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties. Compared to its analogs, the methyl ester variant may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
503310-64-3 |
|---|---|
Formule moléculaire |
C14H26N2O4S |
Poids moléculaire |
318.43 g/mol |
Nom IUPAC |
methyl N-(dicyclohexylsulfamoyl)carbamate |
InChI |
InChI=1S/C14H26N2O4S/c1-20-14(17)15-21(18,19)16(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3,(H,15,17) |
Clé InChI |
DEFWQRKDFLFHIE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NS(=O)(=O)N(C1CCCCC1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


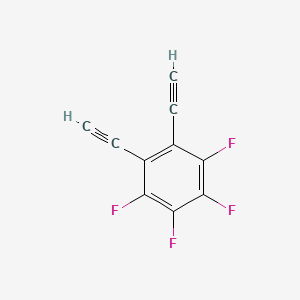
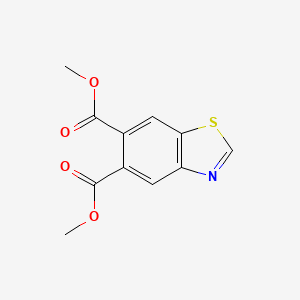
![6H-[1,4,2]Dioxazolo[2,3-d]tetrazole](/img/structure/B12572681.png)


![10,16-dimethyl-12,14-dithiapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12572706.png)
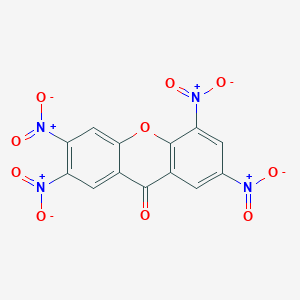
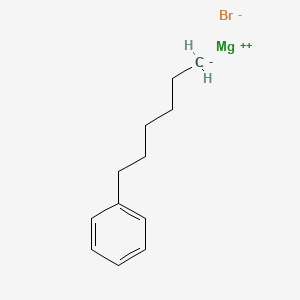
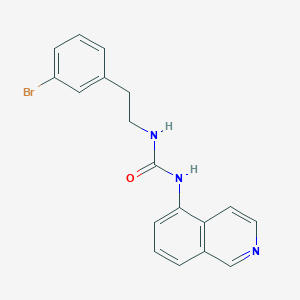

![Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide](/img/structure/B12572742.png)
